Product packaging for 6-Chloro-5-iodopyrimidine-2,4-diamine(Cat. No.:)

6-Chloro-5-iodopyrimidine-2,4-diamine

Cat. No.: B8780725
M. Wt: 270.46 g/mol
InChI Key: VZRALRMMZLBRMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-5-iodopyrimidine-2,4-diamine is a valuable diaminopyrimidine derivative designed for research applications, particularly in medicinal chemistry and drug discovery. This compound features a pyrimidine core that is central to nucleic acids and many pharmaceuticals, substituted with chloro and iodo groups that make it an excellent synthetic intermediate for constructing more complex molecules through cross-coupling reactions, such as the Suzuki reaction . The presence of both halogen atoms and amino groups on the pyrimidine ring allows for selective functionalization, enabling researchers to develop a diverse library of novel compounds for biological screening. Pyrimidine derivatives, especially those with iodine substitutions, are frequently explored in scientific research for their potential antimicrobial and antiviral properties . As a key building block, this compound can be used to generate analogs for evaluating inhibitory activity against various microbial strains. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic uses, nor for human consumption. Researchers should consult safety data sheets and handle this compound with appropriate precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H4ClIN4 B8780725 6-Chloro-5-iodopyrimidine-2,4-diamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H4ClIN4

Molecular Weight

270.46 g/mol

IUPAC Name

6-chloro-5-iodopyrimidine-2,4-diamine

InChI

InChI=1S/C4H4ClIN4/c5-2-1(6)3(7)10-4(8)9-2/h(H4,7,8,9,10)

InChI Key

VZRALRMMZLBRMF-UHFFFAOYSA-N

Canonical SMILES

C1(=C(N=C(N=C1Cl)N)N)I

Origin of Product

United States

Synthetic Methodologies for 6 Chloro 5 Iodopyrimidine 2,4 Diamine and Key Intermediates

Synthesis of 2,4-Diaminopyrimidine (B92962) Core Precursors

The foundation for the synthesis of the target compound is the establishment of the 2,4-diaminopyrimidine nucleus, with a suitable leaving group at the C6 position for further functionalization.

A primary and widely utilized method for preparing the key intermediate, 2,4-diamino-6-chloropyrimidine, involves the direct chlorination of 2,4-diamino-6-hydroxypyrimidine (B22253). patsnap.compatsnap.com This transformation is typically achieved using phosphorus oxychloride (POCl₃), which serves as both the chlorinating agent and often as the reaction solvent. patsnap.comnih.govgoogle.com The reaction converts the hydroxyl group at the C6 position into a chloro group, a more versatile leaving group for subsequent nucleophilic substitution or coupling reactions.

The reaction conditions can be optimized to achieve high yields. For instance, heating 2,4-diamino-6-hydroxypyrimidine in phosphorus oxychloride at elevated temperatures (e.g., 97-105°C) for several hours is a common procedure. patsnap.comnih.gov One method reports an 85% yield after stirring the starting material in POCl₃ at 97°C for 17 hours, followed by a careful workup involving quenching with ice water and hydrolysis at 90°C. nih.gov Another patented method describes heating the reactants to 105°C for 6 hours, followed by quenching with an alcohol like ethanol (B145695) or methanol (B129727), which is reported to be a safer alternative to water quenching. patsnap.comgoogle.com This process can yield the hydrochloride salt of the product, which is then neutralized to obtain the final 2,4-diamino-6-chloropyrimidine. google.com

Table 1: Conditions for Chlorination of 2,4-Diamino-6-hydroxypyrimidine

ReagentTemperatureTimeQuenching AgentYieldReference
POCl₃97°C17 hIce Water85% nih.gov
POCl₃105°C6 hEthanol73.0% (pure product) google.com
POCl₃105°C6 hMethanol77.1% (pure product) google.com

Beyond the chlorination of the pre-formed hydroxy-pyrimidine, the 2,4-diaminopyrimidine core can be constructed through cyclization reactions. A classical and effective method involves the condensation of guanidine (B92328) with a β-keto ester or a related three-carbon component. google.com Specifically, the reaction between guanidine hydrochloride and ethyl cyanoacetate (B8463686) in the presence of a base like sodium methoxide (B1231860) provides a direct route to 2,4-diamino-6-hydroxypyrimidine. patsnap.com This product then serves as the starting material for the chlorination step described previously.

Another approach starts from a different pyrimidine (B1678525) precursor. For example, 2,4-diaminopyrimidine can be prepared by treating 2-amino-4-chloropyrimidine (B19991) with ammonia (B1221849) in a solvent such as methanol under heat in a closed vessel. google.com While this provides the basic 2,4-diaminopyrimidine nucleus, it would require subsequent halogenation at both the C5 and C6 positions to reach the target molecule, making it a less direct pathway.

Convergent and Linear Synthetic Pathways to 6-Chloro-5-iodopyrimidine-2,4-diamine

The synthesis of this compound is most commonly approached through a linear synthetic pathway . This strategy involves the sequential modification of a single starting material through a series of steps.

A typical linear synthesis is outlined as follows:

Step 1: Synthesis of the 2,4-diamino-6-hydroxypyrimidine core via the cyclization of guanidine and ethyl cyanoacetate. patsnap.comgoogle.com

Step 2: Chlorination of the C6-hydroxyl group using phosphorus oxychloride to yield 2,4-diamino-6-chloropyrimidine. nih.gov

Step 3: Regioselective iodination at the C5 position using N-iodosuccinimide to afford the final product, this compound. nih.gov

This linear approach is straightforward and relies on well-established reactions. Each step builds upon the previous one, leading directly to the target compound.

In contrast, a convergent synthetic pathway would involve the independent synthesis of two or more complex fragments that are later combined to form the final product. For this compound, a hypothetical convergent approach might involve synthesizing a pre-iodinated three-carbon fragment and then condensing it with guanidine to form the final ring structure. However, the literature predominantly supports the linear approach for this specific molecule, as the regioselectivity of the halogenation steps is high and the starting materials are readily available. The linear pathway proves to be highly efficient and practical for accessing this particular diaminopyrimidine derivative.

Table of Compounds

Multi-Step Approaches from Readily Available Pyrimidine Derivatives

The most common synthetic route to this compound originates from the accessible starting material, 2,4-diamino-6-hydroxypyrimidine. nih.gov The synthesis is a two-step process involving an initial chlorination reaction followed by an iodination step.

The first key intermediate, 2,4-diamino-6-chloropyrimidine, is synthesized by treating 2,4-diamino-6-hydroxypyrimidine with a chlorinating agent. nih.gov Phosphorus oxychloride (POCl₃) is a widely used and effective reagent for this transformation. nih.govgoogle.com The reaction is typically carried out by heating the starting material in excess phosphorus oxychloride. nih.gov

Following the synthesis of the chlorinated intermediate, the subsequent step involves the introduction of an iodine atom at the 5-position of the pyrimidine ring. This is achieved through an electrophilic iodination reaction. A common and effective method for this transformation is the use of N-iodosuccinimide (NIS) in a suitable solvent, such as dry acetonitrile (B52724). nih.gov While direct iodination of 2,4-diamino-6-chloropyrimidine is the logical subsequent step, published examples often detail the iodination of 2,4-diamino-6-substituted pyrimidines, where the chloro group has been replaced. nih.gov However, the methodology is applicable to the 6-chloro derivative.

An alternative, environmentally friendly approach for the iodination of pyrimidine derivatives involves mechanical grinding of the substrate with solid iodine and silver nitrate (B79036) (AgNO₃) under solvent-free conditions. nih.gov This method presents a greener alternative to traditional solution-based reactions. nih.gov

Optimization of Reaction Conditions for Enhanced Yield and Purity

The efficiency and success of the synthesis of this compound are highly dependent on the careful optimization of the reaction conditions for each step.

For the initial chlorination step to produce 2,4-diamino-6-chloropyrimidine, several factors can be adjusted to improve the yield and purity. The reaction temperature and duration are critical parameters. For instance, heating 2,4-diamino-6-hydroxypyrimidine in phosphorus oxychloride at 97°C for 17 hours has been reported to yield the desired product in 85% yield after a specific workup procedure. nih.gov The workup itself is a crucial part of the optimization, involving quenching the reaction mixture with ice water, followed by hydrolysis at an elevated temperature (e.g., 90°C) and pH adjustment to isolate the product. nih.gov

Various patents describe modifications to this chlorination process to enhance safety and yield. One such method involves reacting 2,4-diamino-6-hydroxypyrimidine with phosphorus oxychloride at a temperature between 90-110°C. After distilling off the excess phosphorus oxychloride, the reaction is quenched with an alcohol at a lower temperature (0-40°C). A dispersing agent is then added, and the mixture is heated to facilitate the reaction, ultimately leading to the hydrochloride salt of the product, which is then neutralized. google.com

For the subsequent iodination step, the choice of iodinating agent, solvent, and temperature plays a significant role. When using N-iodosuccinimide, anhydrous conditions are often preferred to prevent side reactions. The use of dry acetonitrile as a solvent is common in these reactions. nih.gov The optimization of this step would involve varying the molar equivalents of NIS, the reaction temperature, and the reaction time to maximize the conversion of the starting material and minimize the formation of byproducts.

In the context of greener iodination methods, the optimization would focus on the molar ratio of the pyrimidine derivative, iodine, and silver nitrate, as well as the grinding time. nih.gov Studies on similar pyrimidines have shown that the optimal molar ratio of the substrate to silver nitrate can vary. nih.gov For example, the iodination of uracil (B121893) and cytosine required different equivalents of silver nitrate for optimal yields. nih.gov

Below are interactive data tables summarizing the reaction conditions for the key synthetic steps.

Table 1: Synthesis of 2,4-diamino-6-chloropyrimidine

Starting MaterialReagentTemperature (°C)Time (h)Yield (%)Reference
2,4-diamino-6-hydroxypyrimidinePOCl₃971785 nih.gov
2,4-diamino-6-hydroxypyrimidinePOCl₃90-110Not Specified>70 google.com

Table 2: Iodination of Pyrimidine Derivatives

Starting MaterialReagent(s)SolventConditionsYield (%)Reference
2,4-diamino-6-substituted pyrimidinesN-IodosuccinimideDry AcetonitrileNot Specified96-98 nih.gov
Uracil/Cytosine DerivativesI₂, AgNO₃Solvent-freeGrinding, 20-30 min70-98 nih.gov

Chemical Reactivity and Derivatization of 6 Chloro 5 Iodopyrimidine 2,4 Diamine

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyrimidine (B1678525) Ring

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the modification of halogenated pyrimidines. The electron-deficient nature of the pyrimidine ring, exacerbated by the presence of electronegative halogen atoms, facilitates the attack of nucleophiles.

The regioselectivity of SNAr reactions on substituted pyrimidines is a complex interplay of electronic and steric effects. In dihalopyrimidines, substitution typically occurs preferentially at the C4 or C6 position over the C2 position. In the case of 6-Chloro-5-iodopyrimidine-2,4-diamine, the presence of amino groups at C2 and C4 significantly influences the reactivity. These groups, through their electron-donating resonance effect, can direct nucleophilic attack.

Common nucleophiles used in SNAr reactions with chloropyrimidines include amines, alkoxides, and thiolates. For instance, reaction with a primary or secondary amine would be expected to displace the chloride at the C6 position to yield the corresponding 6-amino-5-iodopyrimidine-2,4-diamine derivative. Similarly, treatment with sodium methoxide (B1231860) would lead to the formation of the 6-methoxy derivative.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions at the C6-Position of Chloro-Substituted Pyrimidines

NucleophileReagent ExampleExpected Product at C6
Primary AmineAniline-NHPh
Secondary AminePiperidine-N(CH₂)₅
AlkoxideSodium Methoxide-OCH₃
ThiolateSodium Thiophenoxide-SPh

Note: This table represents expected reactivity based on general principles of SNAr reactions on similar pyrimidine scaffolds.

The amino groups at the C2 and C4 positions of this compound are generally not susceptible to displacement via nucleophilic aromatic substitution under typical SNAr conditions. These groups are poor leaving groups compared to halides. Instead, they can participate in other types of reactions. For example, they can be acylated or alkylated, although such reactions might be complicated by the presence of multiple nucleophilic sites. The primary amino groups can also act as directing groups in other chemical transformations.

The substitution pattern of this compound is heavily influenced by both steric and electronic factors.

Electronic Factors: The two amino groups at C2 and C4 are strong electron-donating groups (+R effect), which increase the electron density of the pyrimidine ring. This deactivates the ring towards nucleophilic attack to some extent. However, the inductive effect (-I effect) of the nitrogen atoms in the ring and the chlorine and iodine atoms still renders the ring electrophilic enough to react. The iodo group at the C5 position has a dual electronic role; it is electron-withdrawing inductively (-I) and electron-donating through resonance (+R). The net effect of these substituents determines the precise reactivity of the C6-chloro position.

Steric Factors: The iodine atom at the C5 position is sterically demanding. This bulkiness can hinder the approach of a nucleophile to the C6 position, potentially slowing down the reaction rate compared to a less substituted pyrimidine. The choice of nucleophile is also critical; bulkier nucleophiles will experience greater steric hindrance, leading to slower reaction rates or requiring more forcing conditions.

Palladium-Catalyzed Cross-Coupling Transformations

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For this compound, the presence of two different halogen atoms allows for selective cross-coupling reactions, primarily targeting the more reactive C5-iodo position. The general order of reactivity for halogens in palladium-catalyzed cross-coupling is I > Br > Cl > F.

The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate, catalyzed by a palladium complex. researchgate.net Given the higher reactivity of the carbon-iodine bond compared to the carbon-chlorine bond in oxidative addition to palladium(0), selective coupling at the C5-iodo position of this compound can be achieved with high efficiency. mdpi.com

This selectivity allows for the introduction of a wide variety of aryl and heteroaryl substituents at the C5 position while leaving the C6-chloro group intact for potential subsequent transformations. The reaction is typically carried out in the presence of a palladium catalyst, a phosphine ligand, and a base.

Table 2: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Iodides

ComponentExample
Palladium CatalystPd(PPh₃)₄, PdCl₂(dppf)
LigandPPh₃, dppf
BaseNa₂CO₃, K₂CO₃, Cs₂CO₃
SolventToluene, Dioxane, DMF, with water
Boronic AcidPhenylboronic acid, 4-Methoxyphenylboronic acid

Note: This table provides general conditions for Suzuki-Miyaura reactions. Specific conditions for this compound would require experimental optimization.

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.org Similar to the Suzuki-Miyaura coupling, the Sonogashira reaction on this compound is expected to occur selectively at the C5-iodo position. nih.gov This reaction provides a direct method for the introduction of an alkynyl group onto the pyrimidine ring, a valuable transformation in medicinal chemistry and materials science.

The reaction is typically co-catalyzed by a copper(I) salt and carried out in the presence of a palladium catalyst, a phosphine ligand, and an amine base, which also often serves as the solvent.

Table 3: General Conditions for Sonogashira Coupling of Aryl Iodides

ComponentExample
Palladium CatalystPd(PPh₃)₄, PdCl₂(PPh₃)₂
Copper Co-catalystCuI
LigandPPh₃
BaseTriethylamine (Et₃N), Diisopropylamine (DIPA)
SolventTHF, DMF, Acetonitrile (B52724)
AlkynePhenylacetylene, Trimethylsilylacetylene

Note: This table outlines common conditions for Sonogashira couplings. The optimal conditions for the specific substrate would need to be determined experimentally.

Exploration of Other Transition Metal-Mediated Coupling Reactions

Beyond the more common Suzuki, Sonogashira, and Stille reactions, the this compound scaffold is a prime candidate for a variety of other transition metal-catalyzed cross-coupling reactions. These methods offer powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The differential reactivity between the C-I bond at position 5 and the C-Cl bond at position 6 is a key feature, typically allowing for chemoselective coupling at the more reactive C-5 position while leaving the C-6 chloro atom intact for subsequent transformations.

Heck Reaction: The Mizoroki-Heck reaction facilitates the coupling of aryl or vinyl halides with alkenes to form substituted alkenes, typically catalyzed by palladium complexes. wikipedia.orgorganic-chemistry.org For this compound, a selective Heck reaction would be expected at the C-5 position with an alkene partner, catalyzed by a palladium source like palladium(II) acetate, to yield a 5-vinyl-substituted pyrimidine derivative. nih.gov

Negishi Coupling: This reaction involves the coupling of an organohalide with an organozinc compound, catalyzed by nickel or palladium. wikipedia.orgorganic-chemistry.org The Negishi coupling is known for its broad substrate scope and functional group tolerance. orgsyn.orgnih.gov The C-5 iodo group of the title compound can readily participate in Negishi coupling with various alkylzinc or arylzinc reagents, providing a direct route to 5-alkyl or 5-aryl-2,4-diamino-6-chloropyrimidines. acs.org Nickel-catalyzed Negishi couplings have proven effective for the functionalization of related chloropurines, suggesting the C-6 chloro group could also be targeted under specific conditions. rsc.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for forming carbon-nitrogen bonds by coupling aryl halides with amines. wikipedia.orglibretexts.org It represents a powerful strategy for introducing diverse amino substituents. A selective Buchwald-Hartwig amination at the C-5 position of this compound would yield 5-amino-substituted derivatives. Studies on other dihalosubstituted aromatics have demonstrated high selectivity for the C-I bond over the C-Cl bond in this transformation. acs.orgjk-sci.com

The following table summarizes potential transition metal-mediated coupling reactions at the C-5 position.

Reaction NameCoupling PartnerTypical Catalyst SystemExpected Product Structure
Heck ReactionAlkene (R-CH=CH₂)Pd(OAc)₂, PPh₃, Base5-alkenyl-6-chloro-pyrimidine-2,4-diamine
Negishi CouplingOrganozinc (R-ZnX)Pd(PPh₃)₄ or NiCl₂(dppp)5-alkyl/aryl-6-chloro-pyrimidine-2,4-diamine
Buchwald-Hartwig AminationAmine (R¹R²NH)Pd₂(dba)₃, Ligand (e.g., XPhos), Base5-(substituted amino)-6-chloro-pyrimidine-2,4-diamine

Functional Group Interconversions and Modifications of Amino Moieties

The amino groups at the C-2 and C-4 positions of the pyrimidine ring are nucleophilic and serve as key sites for derivatization through various functional group interconversions.

The primary amino groups at the C-2 and C-4 positions can be readily acylated or alkylated to introduce a wide range of substituents, thereby modulating the compound's physicochemical properties.

Acylation: Reaction with acylating agents such as acyl chlorides or anhydrides in the presence of a base leads to the formation of the corresponding amides. This transformation can be useful for introducing new functional groups or for acting as a protecting group strategy. For instance, acetylation of a 2,4-diaminopyrimidine (B92962) derivative has been shown to significantly alter its biological activity profile by forming new interactions in a target binding site. nih.gov The reaction can, in principle, occur at one or both amino groups, and controlling the degree of acylation often requires careful management of stoichiometry and reaction conditions.

Alkylation: The amino groups can also undergo N-alkylation with alkyl halides or other alkylating agents. Similar to acylation, mono- or di-alkylation is possible at each amino group, leading to a mixture of products if not carefully controlled. Such reactions expand the structural diversity of the pyrimidine scaffold. In related systems, the alkylation of amino groups has been explored, although under certain conditions, intramolecular cyclizations can occur if the alkylating agent possesses a second reactive site. mdpi.com

The table below illustrates representative acylation and alkylation reactions.

Reaction TypeReagentProduct Functional GroupPotential Product
AcylationAcetyl Chloride (CH₃COCl)AmideN-(2-amino-6-chloro-5-iodopyrimidin-4-yl)acetamide
AlkylationMethyl Iodide (CH₃I)Secondary/Tertiary Amine6-Chloro-5-iodo-N4-methylpyrimidine-2,4-diamine
Reductive AminationAldehyde/Ketone, Reducing AgentSecondary AmineN4-Benzyl-6-chloro-5-iodopyrimidine-2,4-diamine

The true synthetic power of this compound lies in the ability to perform sequential reactions to build molecular complexity. The derivatives generated from initial coupling or substitution reactions serve as intermediates for further transformations.

A key strategy involves leveraging the differential reactivity of the two halogen substituents. For example, a synthetic route can begin with a selective cross-coupling reaction at the C-5 iodo position. The resulting 5-substituted-6-chloropyrimidine derivative retains a reactive handle at the C-6 position. This chloro group can then be displaced through nucleophilic aromatic substitution (SNAr) with amines, alcohols, or thiols, or it can participate in a second, typically more forcing, cross-coupling reaction. This sequential approach has been successfully applied to related 2,4-diamino-6-chloropyrimidine systems, where the C-6 position was first functionalized via SNAr, followed by iodination at C-5, and a subsequent Suzuki coupling reaction at the newly introduced iodo group. nih.govmdpi.com

Derivatives functionalized at the amino groups can also be further modified. For instance, an amide formed via acylation can be reduced to a secondary amine using reagents like lithium aluminum hydride. An alkene introduced via a Heck reaction can undergo a variety of classic alkene transformations, including hydrogenation to an alkyl chain, dihydroxylation to a diol, or epoxidation. These subsequent reactions allow for the introduction of new stereocenters and diverse functional groups, greatly expanding the chemical space accessible from the initial scaffold.

The following table outlines potential sequential functionalization strategies.

Initial Derivative (from C-5 Coupling)Subsequent Reaction TargetReaction ExampleFinal Product Type
5-Vinyl-6-chloropyrimidine-2,4-diamineAlkene at C-5Hydrogenation (H₂, Pd/C)5-Ethyl-6-chloropyrimidine-2,4-diamine
5-Aryl-6-chloropyrimidine-2,4-diamineChloro group at C-6Nucleophilic Substitution (R-NH₂)N6-substituted-5-arylpyrimidine-2,4,6-triamine
5-Aryl-6-chloropyrimidine-2,4-diamineChloro group at C-6Second Cross-Coupling (e.g., Suzuki)5,6-Diarylpyrimidine-2,4-diamine

Theoretical and Computational Investigations of 6 Chloro 5 Iodopyrimidine 2,4 Diamine and Its Analogs

Quantum Chemical Studies on Electronic Structure and Bonding

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and bonding characteristics of 6-Chloro-5-iodopyrimidine-2,4-diamine. nih.govresearchgate.netnih.govrsdjournal.org These studies typically involve geometry optimization to determine the most stable molecular conformation and subsequent analysis of molecular orbitals and charge distribution.

The pyrimidine (B1678525) ring, being an aromatic system, exhibits delocalized π-electrons across the ring. The presence of two amino groups at positions 2 and 4, a chloro group at position 6, and an iodo group at position 5 significantly influences the electronic properties of the ring. The amino groups are strong electron-donating groups, increasing the electron density of the pyrimidine ring, particularly at the ortho and para positions. Conversely, the chloro and iodo substituents are electron-withdrawing groups through induction, yet they can also participate in resonance.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides critical information about the molecule's reactivity. nih.govopenaccesspub.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. nih.gov For this compound, the HOMO is likely to be localized on the electron-rich pyrimidine ring and the amino groups, while the LUMO may be distributed over the pyrimidine ring and the electronegative halogen atoms.

Table 1: Calculated Electronic Properties of a Representative Diaminopyrimidine Derivative

PropertyCalculated Value
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment3.5 D

Note: The values in this table are illustrative and based on typical DFT calculations for similar diaminopyrimidine structures. Actual values for this compound would require specific calculations.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.goveurjchem.commdpi.com For this compound and its analogs, which are often investigated as kinase inhibitors, molecular docking studies are crucial for understanding their mechanism of action at the molecular level. mdpi.com These studies typically involve docking the ligand into the ATP-binding site of a target kinase.

The 2,4-diaminopyrimidine (B92962) scaffold is a well-known "hinge-binder," forming key hydrogen bonds with the backbone of the kinase hinge region. Specifically, the amino groups at positions 2 and 4 can act as hydrogen bond donors, while the pyrimidine nitrogen atoms can act as hydrogen bond acceptors. The substituents at positions 5 and 6 play a significant role in determining the binding affinity and selectivity by occupying adjacent hydrophobic pockets within the active site. The chloro and iodo groups in this compound can engage in halogen bonding and other non-covalent interactions, further stabilizing the ligand-protein complex.

Following molecular docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-protein complex over time. nih.govmdpi.commdpi.comnih.gov MD simulations provide insights into the stability of the binding pose, the flexibility of the ligand and protein, and the role of solvent molecules in the binding event. These simulations can help to refine the binding mode predicted by docking and provide a more accurate estimation of the binding free energy.

Table 2: Key Interactions of a Diaminopyrimidine Inhibitor with a Target Kinase

Interacting ResidueInteraction Type
Hinge Region BackboneHydrogen Bonds
Gatekeeper Residuevan der Waals Interactions
Hydrophobic PocketHydrophobic Interactions
Catalytic LysinePotential Hydrogen Bond

Quantitative Structure-Activity Relationship (QSAR) Analysis and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govrsc.orgresearchgate.netccspublishing.org.cn For diaminopyrimidine derivatives, QSAR models can be developed to predict their inhibitory potency against a particular target. openrepository.com These models are built using a training set of compounds with known activities and a set of molecular descriptors that quantify various aspects of their chemical structure.

The descriptors used in QSAR studies can be classified into several categories, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices). Multiple linear regression (MLR) and partial least squares (PLS) are common statistical methods used to build the QSAR models. A robust QSAR model can be used to predict the activity of newly designed compounds, thereby prioritizing their synthesis and testing.

Pharmacophore modeling is another important computational tool in drug design. nih.govresearchgate.netmdpi.comscirp.org A pharmacophore is a three-dimensional arrangement of essential features that a molecule must possess to be active against a specific biological target. For diaminopyrimidine-based kinase inhibitors, a typical pharmacophore model would include features such as hydrogen bond donors (from the amino groups), hydrogen bond acceptors (from the pyrimidine nitrogens), and hydrophobic features corresponding to the substituents on the pyrimidine ring. nih.gov Such models can be used to screen large compound libraries to identify novel scaffolds that fit the pharmacophoric requirements. unipa.it

Table 3: Common Pharmacophoric Features for Diaminopyrimidine Kinase Inhibitors

FeatureDescription
Hydrogen Bond DonorTypically the amino groups at C2 and C4
Hydrogen Bond AcceptorPyrimidine ring nitrogens
Aromatic RingThe pyrimidine core
Hydrophobic GroupSubstituents at C5 and C6

Conformational Analysis and Tautomeric Considerations

The biological activity of a molecule is often dependent on its three-dimensional conformation. Conformational analysis of this compound involves identifying the low-energy conformations that the molecule can adopt. The pyrimidine ring itself is planar, but rotation around the C-N bonds of the amino groups can lead to different conformers. The orientation of the amino groups can be influenced by intramolecular hydrogen bonding and steric interactions with the adjacent substituents. Computational methods, such as potential energy surface scans, can be used to explore the conformational landscape of the molecule and identify the most stable conformers.

Tautomerism is another important consideration for molecules like 2,4-diaminopyrimidine. wikipedia.org Tautomers are isomers that differ in the position of a proton and a double bond. The 2,4-diaminopyrimidine core can exist in different tautomeric forms, including the amino and imino forms. researchgate.netnih.gov The relative stability of these tautomers can be influenced by the solvent and the electronic nature of the substituents. mdpi.comias.ac.in Quantum chemical calculations can be used to predict the relative energies of the different tautomers and determine the most likely form under physiological conditions. The predominant tautomeric form will dictate the hydrogen bonding pattern and, consequently, the binding mode to the target protein.

Computational Predictions of Reactivity and Regioselectivity

Computational methods can be used to predict the chemical reactivity and regioselectivity of this compound in various chemical reactions. nih.govmdpi.commdpi.comnih.gov For instance, in nucleophilic aromatic substitution reactions, the chlorine atom at the C6 position is a potential leaving group. The regioselectivity of such reactions, i.e., whether the nucleophile attacks at C6 or another position, can be predicted by analyzing the electronic structure of the molecule.

Frontier molecular orbital theory can provide insights into the most likely sites for nucleophilic attack. stackexchange.com The LUMO of the molecule often indicates the regions that are most susceptible to nucleophilic attack. In the case of chloropyrimidines, the presence of electron-withdrawing groups can activate the ring towards nucleophilic substitution. wuxiapptec.comwuxiapptec.com The relative reactivity of different positions on the pyrimidine ring can be assessed by calculating the activation energies for the substitution at each position. Such computational studies can guide the synthetic chemist in designing efficient routes to new derivatives of this compound. acs.org

Biological Relevance and Mechanistic Research of 6 Chloro 5 Iodopyrimidine 2,4 Diamine Derivatives

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, responsible for the conversion of dihydrofolate to tetrahydrofolate. This process is essential for the de novo synthesis of purines, thymidylate, and certain amino acids, which are vital for cell growth and proliferation. mdpi.comrjpbr.com Consequently, DHFR has been a prime target for the development of various antimicrobial and anticancer drugs. mdpi.comrjpbr.comresearchgate.net The 2,4-diaminopyrimidine (B92962) moiety is a well-established structural motif for potent DHFR inhibitors. rjpbr.comresearchgate.net

The inhibitory action of 2,4-diaminopyrimidine derivatives on DHFR is primarily attributed to their structural similarity to the natural substrate, dihydrofolate. These compounds act as competitive inhibitors, binding to the active site of the enzyme and preventing the binding of dihydrofolate. nih.gov The 2,4-diamino groups on the pyrimidine (B1678525) ring are crucial for this interaction, as they form key hydrogen bonds with conserved amino acid residues within the DHFR active site. nih.gov

Molecular docking and X-ray crystallography studies have revealed that the 2,4-diaminopyrimidine ring of these inhibitors typically forms hydrogen bonds with residues such as Glu32, Tyr118, Ile9, and Ile112 in the active site of enzymes like Candida albicans DHFR. nih.gov Additionally, van der Waals interactions between the pyrimidine ring and hydrophobic residues like Ile9 and Phe36 contribute to the binding affinity. nih.gov

Mycobacterium tuberculosis: The emergence of drug-resistant strains of Mycobacterium tuberculosis has necessitated the development of new therapeutic agents. DHFR is considered a promising target for anti-tuberculosis drug development. mdpi.comnih.gov Derivatives of the 2,4-diaminopyrimidine core have been designed and synthesized as potential inhibitors of M. tuberculosis DHFR (mt-DHFR). mdpi.comnih.gov Some of these compounds have shown significant anti-tubercular activity in preclinical studies. mdpi.com

Plasmodium falciparum: Malaria remains a major global health issue, and the DHFR of Plasmodium falciparum is a validated target for antimalarial drugs. nih.gov However, the efficacy of classical antifolates like pyrimethamine has been compromised by the emergence of drug-resistant strains due to mutations in the DHFR active site. nih.govnih.gov Research has focused on developing novel 2,4-diaminopyrimidine derivatives that can effectively inhibit both wild-type and mutant forms of P. falciparum DHFR. nih.govnih.govd-nb.info Several synthesized analogues have demonstrated promising inhibitory activity against both drug-sensitive and drug-resistant strains of the parasite in vitro. nih.govd-nb.info

Leishmanial and Trypanosomal DHFR: Leishmaniasis and trypanosomiasis are neglected tropical diseases caused by protozoan parasites. nih.govnih.gov DHFR is also a key enzyme in these organisms, making it an attractive target for drug discovery. nih.govnih.gov While classical antifolates have shown limited efficacy, several 5-(substituted-benzyl)-2,4-diaminopyrimidines have demonstrated potent and selective inhibition of Leishmania major DHFR compared to the human enzyme. nih.gov Similarly, ureido-based 2,4-diamino-6-oxo-1,6-dihydropyrimidine derivatives have been characterized as inhibitors of Trypanosoma brucei FolD, a bifunctional enzyme with DHFR activity. nih.gov

The binding of 2,4-diaminopyrimidine inhibitors to the DHFR active site is characterized by a network of specific interactions. The 2,4-diamino groups are key to forming hydrogen bonds with acidic residues and backbone carbonyls in the active site. nih.gov For instance, in Candida albicans DHFR, the 2,4-diaminopyrimidine ring forms conserved hydrogen bonds with Glu32, Tyr118, Ile9, and Ile112. nih.gov

In bacterial DHFR, the diaminopyrimidine moiety complexes with equivalent protein side chains, and the arrangement of hydrogen bond participants around the ring allows for precise placement within the active site. nih.gov The hydrophobic nature of substituents at other positions of the pyrimidine ring can lead to interactions with hydrophobic residues in the active site, such as Leu20 and Leu28 in bacterial DHFR. nih.gov

The potency and selectivity of 2,4-diaminopyrimidine derivatives as DHFR inhibitors are significantly influenced by structural modifications to the core scaffold. nih.govnih.govnih.gov

Substituents at the 5-position: The nature of the substituent at the 5-position of the pyrimidine ring plays a crucial role in determining the inhibitory activity and selectivity. For example, in the case of P. falciparum DHFR, steric constraints imposed by mutations in the active site can reduce the binding of inhibitors with bulky groups at this position. nih.gov

Substituents at the 6-position: Modifications at the 6-position can also impact activity. Studies on bacterial DHFR have shown that alkyl substitutions at C6 can lead to interactions with a side pocket in the active site, influencing the compound's potency. nih.gov In some cases, the presence of a phenyl substituent at the 6-position has been shown to negatively affect binding in the active site of P. falciparum DHFR. d-nb.info

Antiretroviral Activity and Associated Mechanisms of Action

Pyrimidine derivatives have been investigated for their potential as antiretroviral agents. Some 2,4-diamino-5-cyano-6-[2-(phosphonomethoxy)ethoxy]pyrimidine derivatives have shown pronounced antiretroviral activity. nih.gov Additionally, certain 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines have demonstrated the ability to inhibit the replication of retroviruses, including human immunodeficiency virus type 1 (HIV-1) and type 2 (HIV-2). nih.gov

The precise mechanisms of action can vary. While some pyrimidine analogues may target viral enzymes, others may interfere with the virus-host cell interaction. For example, some pyrimidine derivatives have been reported to be associated with anti-HIV activity in individuals with HIV, potentially by targeting opportunistic microorganisms. researchgate.net

Cytostatic and Antiproliferative Properties in Pre-Clinical Models

The inhibition of DHFR, a key enzyme in cell proliferation, provides a strong rationale for the cytostatic and antiproliferative properties of 2,4-diaminopyrimidine derivatives. mdpi.com These compounds have been evaluated for their potential as anticancer agents. nih.gov

In preclinical studies, certain 6-substituted 2,4-diamino-5-methylpyrido[2,3-d]pyrimidines have shown potent inhibition of the growth of tumor cells in culture, with IC50 values in the nanomolar range. nih.gov The antiproliferative activity of pyrimidine derivatives is often linked to their ability to induce cell cycle arrest and apoptosis.

It is important to note that the cytotoxic and antiproliferative effects of these compounds are not always solely dependent on DHFR inhibition. Other mechanisms, such as the inhibition of other key cellular enzymes or interference with signaling pathways, may also contribute to their anticancer activity.

Data Tables

Table 1: Pre-clinical Activity of 2,4-Diaminopyrimidine Derivatives against Microbial DHFR

Microbial TargetCompound ClassKey Findings
Mycobacterium tuberculosis 2,4-diaminopyrimidine derivativesShowed good anti-TB activity (MIC = 6.25 µg/mL) with significant selectivity. mdpi.com
Plasmodium falciparum 5-[(phenethylamino)methyl]pyrimidine-2,4-diaminesDisplayed promising inhibitory activity against both wild-type (Ki 1.3–243 nM) and quadruple mutant (Ki 13–208 nM) PfDHFR. nih.govd-nb.info
Leishmania major 5-(substituted-benzyl)-2,4-diaminopyrimidinesInhibited Leishmania DHFR with I50 values ranging from 0.2 to 11 µM and showed greater selectivity for the parasite DHFR over the human enzyme. nih.gov
Trypanosoma brucei 2,4-Diamino-6-oxo-1,6-dihydropyrimidin-5-yl Ureido DerivativesShowed an IC50 of 2.2 µM against TbFolD and displayed antiparasitic activity against T. brucei (IC50 49 µM). nih.gov

Table 2: Antiretroviral and Antiproliferative Activity of Pyrimidine Derivatives

ActivityCompound ClassKey Findings
Antiretroviral 2,4-diamino-5-cyano-6-[2-(phosphonomethoxy)ethoxy]pyrimidine derivativesShowed pronounced antiretroviral activity. nih.gov
Antiretroviral 6-[2-(Phosphonomethoxy)alkoxy]pyrimidinesInhibited the replication of HIV-1 and HIV-2. nih.gov
Antiproliferative 6-substituted 2,4-diamino-5-methylpyrido[2,3-d]pyrimidinesPotent inhibitors of the growth of tumor cells with IC50s in the nanomolar range. nih.gov

Mechanisms of Apoptosis Induction and Cell Cycle Modulation

Derivatives of 2,4-diaminopyrimidine have been shown to exert anticancer effects by inducing programmed cell death (apoptosis) and interfering with the normal progression of the cell cycle. rsc.org The underlying mechanisms often involve intricate signaling pathways within the cancer cells.

One of the key mechanisms is the induction of the intrinsic pathway of apoptosis. This is exemplified by the action of pyrimethamine (2,4-diamino-5-p-chlorophenyl-6-ethylpyrimidine), a related 2,4-diaminopyrimidine derivative. nih.gov This compound has been observed to induce apoptosis in activated human T lymphocytes. The process is initiated independently of the CD95/Fas receptor, a common trigger for the extrinsic apoptotic pathway. Instead, it involves the activation of caspases, specifically caspase-8 and caspase-10, which are crucial executioner proteins in the apoptotic cascade. nih.gov The activation of these caspases leads to subsequent mitochondrial depolarization, a hallmark of the intrinsic apoptotic pathway. nih.gov

In addition to apoptosis, these derivatives can modulate the cell cycle, forcing cancer cells to halt at specific phases, thereby preventing their proliferation. For instance, certain novel 2,4-diaminopyrimidine derivatives have been found to block the cell cycle at the G2-M phase and cause an accumulation of cells in the S phase in A549 lung cancer cell lines. rsc.org This disruption of the normal cell cycle progression can ultimately lead to cell death. The ability of these compounds to arrest the cell cycle at the G2/M phase is a significant finding, as this phase is a critical checkpoint for DNA integrity before cell division. nih.gov

The pro-apoptotic and cell cycle modulating effects of these compounds are often associated with their ability to induce a decrease in the mitochondrial membrane potential, further supporting the involvement of the intrinsic apoptotic pathway. rsc.org

Renin Inhibition and its Biochemical Basis

The renin-angiotensin-aldosterone system (RAAS) plays a crucial role in the regulation of blood pressure and cardiovascular homeostasis. Renin, an aspartyl protease, catalyzes the first and rate-limiting step of this cascade by cleaving angiotensinogen to form angiotensin I. wikipedia.orgnps.org.au Inhibition of renin is therefore a key therapeutic strategy for the management of hypertension.

Derivatives of 2,4-diaminopyrimidine have emerged as a novel class of non-peptidic, small molecule inhibitors of renin. nih.gov The biochemical basis of their inhibitory activity lies in their ability to bind to the active site of the renin enzyme. wikipedia.org By occupying this site, they prevent the natural substrate, angiotensinogen, from binding, thereby blocking the initial step of the RAAS cascade. wikipedia.org This leads to a reduction in the formation of angiotensin I and, consequently, angiotensin II, the primary effector molecule of the RAAS responsible for vasoconstriction and aldosterone secretion. wikipedia.org

The interaction of these inhibitors with the renin active site is highly specific. For example, the side chain of the renin inhibitor aliskiren, which also features a core structure that interacts with the active site, binds ideally to the S3sp subpocket of the renin molecule. wikipedia.org Specific functional groups on the inhibitor, such as hydroxyl, amine, and methoxy groups, form hydrogen bonds with key amino acid residues in the active site, including Asp32, Gly217, Tyr14, and Ser76. wikipedia.org This network of interactions ensures a high affinity and potent inhibition of the enzyme. The 2,4-diaminopyrimidine scaffold provides a key structural motif for designing compounds that can effectively fit into and interact with the active site of renin. nih.gov

Comprehensive Structure-Activity Relationship (SAR) Studies for Biological Potency

The biological potency of 6-chloro-5-iodopyrimidine-2,4-diamine derivatives is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic efficacy of these compounds by systematically modifying their chemical scaffold and observing the effects on their biological activity.

For 2,4-diaminopyrimidine-based renin inhibitors, SAR studies have revealed that modifications at various positions of the pyrimidine ring and its substituents significantly influence their inhibitory potency. nih.gov For instance, the development of a novel 6-ethyl-5-(1,2,3,4-tetrahydroquinolin-7-yl)pyrimidine-2,4-diamine ring system led to compounds with moderate to potent renin inhibitory activity, with IC50 values in the nanomolar range (91-650 nM). nih.gov These studies highlight the importance of the substituents at the 5 and 6 positions of the pyrimidine ring in achieving high-affinity binding to the renin active site.

In the context of anticancer activity, SAR studies on 2,4-diaminopyrimidine derivatives have shown that variations in the aromatic ring and the terminal aniline moiety on the pyrimidine core can dramatically alter their cytotoxic effects against various cancer cell lines. rsc.org For example, specific substitutions can lead to compounds with potent antitumor activities against A549 (lung), HCT-116 (colon), PC-3 (prostate), and MCF-7 (breast) cancer cell lines. rsc.org

Furthermore, SAR studies of 2,4-diaminopyrimidine derivatives as anti-tubercular agents have demonstrated the importance of the side chains attached to the core structure. mdpi.comnih.gov The design of these compounds often involves creating side chains that can occupy specific binding pockets in the target enzyme, such as the glycerol binding site of Mycobacterium tuberculosis dihydrofolate reductase (mt-DHFR). mdpi.comnih.gov The hydrophilicity and size of these side chains are critical factors that determine not only the binding affinity but also the ability of the compound to penetrate the bacterial cell wall. mdpi.comnih.gov

The following table summarizes the impact of structural modifications on the biological activity of 2,4-diaminopyrimidine derivatives based on various studies.

Compound Series Structural Modification Impact on Biological Activity Reference
Renin Inhibitors Introduction of a 6-ethyl-5-(1,2,3,4-tetrahydroquinolin-7-yl) groupModerate to potent renin inhibition (IC50: 91-650 nM) nih.gov
Anticancer Agents Variation of the aromatic ring and terminal aniline on the pyrimidine coreAltered cytotoxicity against various cancer cell lines rsc.org
Anti-tubercular Agents Modification of side chains to occupy the glycerol binding site of mt-DHFRInfluenced anti-TB activity and selectivity mdpi.comnih.gov

Investigation of Selectivity Profiles Against Different Biological Targets

The therapeutic utility of a drug candidate is not only determined by its potency but also by its selectivity for the intended biological target. A lack of selectivity can lead to off-target effects and unwanted side effects. Therefore, investigating the selectivity profiles of this compound derivatives is a critical aspect of their preclinical development.

Studies on diaminopyrimidine-based inhibitors have shown that achieving high selectivity can be challenging, especially when targeting enzymes with closely related homologs. For example, while potent diaminopyrimidine-based inhibitors of methylenetetrahydrofolate dehydrogenase (MTHFD2), a cancer target, have been developed, they often exhibit significant inhibitory activity against the related enzymes MTHFD1 and MTHFD2L, which are expressed in healthy tissues. nih.govresearchgate.netresearchgate.net This highlights the need for careful structural design to enhance selectivity. Computational modeling, including molecular docking and molecular dynamics simulations, can provide valuable insights into the structural elements that favor binding to the target enzyme over its homologs. nih.govresearchgate.net

In the context of dihydrofolate reductase (DHFR) inhibitors, selectivity between the pathogen's enzyme and the human enzyme is crucial. A structurally diverse library of di- and tricyclic diaminopyrimidine derivatives was tested against DHFR from Cryptosporidium parvum and human DHFR. While many compounds were more potent than the reference drug trimethoprim, none exhibited the same degree of selectivity for the parasitic enzyme over the human enzyme. nih.gov

Similarly, in the development of anti-tubercular agents targeting mt-DHFR, selectivity against human DHFR (h-DHFR) is a key consideration. The design of 2,4-diaminopyrimidine derivatives with side chains intended to occupy a glycerol binding site unique to the mycobacterial enzyme is a strategy to improve selectivity. mdpi.comnih.gov One such compound demonstrated good anti-TB activity with significant selectivity against vero cells, indicating a favorable therapeutic window. mdpi.comnih.gov

The following table provides examples of the selectivity profiles of diaminopyrimidine derivatives against different biological targets.

Inhibitor Class Target Off-Target(s) Selectivity Observations Reference
MTHFD2 Inhibitors MTHFD2MTHFD1, MTHFD2LMany potent inhibitors show cross-reactivity with MTHFD1 and MTHFD2L. nih.govresearchgate.netresearchgate.net
Anticryptosporidial DHFR Inhibitors C. parvum DHFRHuman DHFRMany potent inhibitors lack high selectivity for the parasitic enzyme over the human enzyme. nih.gov
Anti-tubercular mt-DHFR Inhibitors mt-DHFRh-DHFR, Vero cellsSpecific derivatives show good anti-TB activity with significant selectivity against vero cells. mdpi.comnih.gov

Future Research Directions for 6 Chloro 5 Iodopyrimidine 2,4 Diamine Based Compounds

Rational Design of Novel Derivatives with Enhanced Therapeutic Efficacy

Rational drug design is a cornerstone for optimizing lead compounds into clinical candidates. For derivatives of 6-Chloro-5-iodopyrimidine-2,4-diamine, computational and structure-based methods can guide the synthesis of analogs with improved potency and selectivity. Molecular docking studies, for instance, can elucidate the binding interactions between a pyrimidine (B1678525) derivative and its target protein, such as a kinase. This approach was utilized in the development of diaminopyrimidine derivatives as Focal Adhesion Kinase (FAK) inhibitors, where docking into the ATP binding site of FAK helped clarify the interaction mode of potent compounds. nih.gov

Future efforts should focus on systematic Structure-Activity Relationship (SAR) studies. By modifying specific positions on the pyrimidine ring and observing the effect on biological activity, researchers can build a comprehensive understanding of the structural requirements for optimal target engagement. For example, in the development of novel 2,4-diaminopyrimidine (B92962) derivatives as antitumor agents, SAR studies were conducted by varying the aromatic ring and the terminal aniline on the pyrimidine core, leading to the identification of compounds with potent activity against multiple cancer cell lines. rsc.org These studies can lead to the design of derivatives with enhanced efficacy against validated targets like Epidermal Growth Factor Receptor (EGFR) or FAK. nih.govnih.gov

Interactive Table: Examples of Rationally Designed Diaminopyrimidine Derivatives

Compound Target(s) Key Findings
Compound A12 Focal Adhesion Kinase (FAK), Multi-kinase Showed potent anticancer activity against A549 (lung cancer) and MDA-MB-231 (breast cancer) cell lines with IC50 values of 130 nM and 94 nM, respectively. nih.gov
Compound 9k Not specified Exhibited potent antitumor activities with IC50 values of 2.14 µM (A549), 3.59 µM (HCT-116), 5.52 µM (PC-3), and 3.69 µM (MCF-7). rsc.org
Compound 16l Dihydrofolate reductase in M. tuberculosis (mt-DHFR) Demonstrated good anti-tuberculosis activity (MIC = 6.25 µg/mL) with significant selectivity against vero cells. mdpi.com

| Compound 2a | Not specified | Induced a significant decrease in cell viability in all tested tumor cell lines, proving 4–13 times more active than the initial hit compound. uniroma1.it |

Exploration of Undiscovered Biological Targets and Mechanisms of Action

While some diaminopyrimidine derivatives have been investigated for their effects on known targets like kinases, the full biological potential of the this compound scaffold remains largely untapped. nih.gov Future research should employ unbiased screening approaches to identify novel biological targets. Phenotypic screening, where compounds are tested for their effects on cell behavior (e.g., proliferation, migration, apoptosis) without a preconceived target, is a powerful strategy for this purpose. nih.gov

Once a compound demonstrates interesting phenotypic activity, modern "target deconvolution" techniques, such as reverse chemical genetics and proteomics, can be used to identify its molecular target(s). nih.gov Further investigation into the mechanism of action is also critical. For instance, studies on novel 2,4-diaminopyrimidine derivatives revealed their ability to induce a significant decrease in mitochondrial membrane potential, leading to cancer cell apoptosis, and to cause cell cycle arrest at the G2-M phase. rsc.org Elucidating these downstream pathways provides a more complete picture of a compound's biological effects and can reveal new therapeutic opportunities. The complexity of biological systems often means that a compound's efficacy may stem from its interaction with multiple, previously unknown targets. nih.gov

Development of Advanced and Sustainable Synthetic Methodologies for Analog Libraries

To fully explore the chemical space around the this compound core, the development of efficient, robust, and sustainable synthetic methods is essential. Current syntheses of related pyrimidine derivatives often employ established techniques like the Suzuki cross-coupling reaction to introduce new aryl groups. researchgate.netbiomedpharmajournal.org Other methods involve multi-step sequences starting from precursors like 2,4-diamino-6-hydroxypyrimidine (B22253). mdpi.com

Future research should focus on advancing these methodologies. High-throughput and parallel synthesis techniques can accelerate the creation of large libraries of analogs for screening. The adoption of modern synthetic technologies, such as microwave-assisted synthesis, can significantly reduce reaction times and improve yields. uniroma1.it Furthermore, there is a growing need for "green" chemistry approaches that minimize waste and use less hazardous reagents and solvents. Developing catalytic C-H activation or flow chemistry methods for pyrimidine functionalization could represent a significant step towards more sustainable and efficient library production.

Application in Photopharmacology and Light-Controlled Biological Systems

Photopharmacology is an emerging field that uses light to control the activity of drugs with high spatiotemporal precision. nih.gov This is achieved by incorporating a photoresponsive chemical group, or "photoswitch," into the drug's structure. The this compound scaffold is an attractive candidate for developing such "photopharmaceuticals."

The chloro and iodo substituents on the pyrimidine ring are suitable handles for chemical modification, allowing for the attachment of photoswitches like azobenzenes. nih.gov Upon irradiation with a specific wavelength of light, the photoswitch would undergo a conformational change, thereby activating or deactivating the pyrimidine derivative's ability to bind to its biological target. This approach offers the potential to confine a drug's activity to a specific tissue or organ, thereby minimizing off-target side effects. nih.gov The development of such light-controlled derivatives could yield powerful research tools for dissecting complex biological pathways and could pave the way for more targeted therapies. nih.govsciepublish.com

Design of Multi-Targeting Agents for Complex Biological Pathways

Complex diseases such as cancer and neurodegenerative disorders are often driven by the dysregulation of multiple biological pathways. nih.gov Consequently, drugs that act on a single target may have limited efficacy or be susceptible to resistance. The design of multi-targeting agents, which are engineered to modulate several disease-relevant targets simultaneously, is a promising therapeutic strategy. nih.govuta.edu.ly

The 2,4-diaminopyrimidine scaffold has already been shown to yield multi-kinase inhibitors. nih.gov The this compound core can be rationally designed to create novel multi-targeting agents. This can be achieved by optimizing the substituent patterns on the pyrimidine ring to achieve affinity for multiple, carefully selected targets. For example, a derivative could be designed to inhibit both a key kinase in a cancer proliferation pathway and a protein involved in angiogenesis. Another approach is the creation of hybrid molecules, where the pyrimidine scaffold is chemically linked to another distinct pharmacophore known to act on a different target. mdpi.com Computational methods, such as pharmacophore modeling and molecular docking, are invaluable tools for the rational design of these sophisticated agents. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.